molecular formula C20H20F3NO4 B6208245 N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate CAS No. 2648454-31-1

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate

Cat. No.: B6208245
CAS No.: 2648454-31-1
M. Wt: 395.4 g/mol
InChI Key: LSRIAXNLHPQUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate is a complex organic compound characterized by its unique structural features This compound contains a benzyloxy group, a trifluoromethyl-substituted phenyl ring, and a formamido group attached to a 2,2-dimethylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable protecting group reagent, such as benzyl chloride, under basic conditions to form the benzyloxy group.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.

    Formation of the formamido group: This step involves the reaction of an amine with formic acid or a formylating agent to introduce the formamido group.

    Coupling with 2,2-dimethylpropanoate: The final step involves the esterification of the intermediate with 2,2-dimethylpropanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The formamido group may participate in hydrogen bonding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzyloxy)-1-[4-(fluoromethyl)phenyl]formamido 2,2-dimethylpropanoate
  • N-(benzyloxy)-1-[4-(chloromethyl)phenyl]formamido 2,2-dimethylpropanoate
  • N-(benzyloxy)-1-[4-(bromomethyl)phenyl]formamido 2,2-dimethylpropanoate

Uniqueness

N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and can influence its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2648454-31-1

Molecular Formula

C20H20F3NO4

Molecular Weight

395.4 g/mol

IUPAC Name

[phenylmethoxy-[4-(trifluoromethyl)benzoyl]amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H20F3NO4/c1-19(2,3)18(26)28-24(27-13-14-7-5-4-6-8-14)17(25)15-9-11-16(12-10-15)20(21,22)23/h4-12H,13H2,1-3H3

InChI Key

LSRIAXNLHPQUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ON(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.